6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate
Description
6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate is a heterocyclic compound featuring a thienopyridine core substituted with morpholine, ethyl, and methyl ester groups. Its structural complexity arises from the fusion of a thiophene ring with a pyridine ring, further functionalized with electron-donating and sterically bulky substituents. The morpholine group at the 7-position enhances solubility in polar solvents, while the ethyl and methyl ester groups at the 3- and 6-positions influence its reactivity and metabolic stability.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 7-morpholin-4-ylthieno[3,2-b]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-3-23-16(20)10-8-17-12-11(15(19)21-2)9-24-14(12)13(10)18-4-6-22-7-5-18/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMSDASLAYGZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CSC2=C1N3CCOCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common route includes the formation of the thieno[3,2-b]pyridine core followed by the introduction of the ethyl, methyl, and morpholine groups through various substitution reactions. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique properties may be beneficial.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of 6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ben-desbenzyl Impurity (3-methyl 5-piperidin-3-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate)
Structural Differences :
- Core Heterocycle: The Ben-desbenzyl impurity features a 1,4-dihydropyridine (DHP) core, whereas 6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate contains a thienopyridine system. The DHP core is more electron-rich and redox-active, while the thienopyridine system offers greater aromatic stability and conjugation .
- Substituents: The Ben-desbenzyl impurity includes a piperidin-3-yl group and a nitro-substituted phenyl ring, which confer basicity and electron-withdrawing properties.
Methyl 3-ureidofuran-2-carboxylate
Functional Group Comparison :
- Methyl 3-ureidofuran-2-carboxylate shares ester and urea functionalities but lacks the fused heterocyclic system of the target compound. Its furan ring is less rigid and less electron-deficient than thienopyridine, limiting its utility in applications requiring π-π stacking interactions .
Aliphatic Acid Derivatives (e.g., 3-Methyl Butanoic Acid)
Physicochemical Properties :
- Aliphatic acids like 3-methyl butanoic acid are volatile, low-molecular-weight compounds with strong odor profiles, contrasting sharply with the high molecular weight (≥350 g/mol) and low volatility of this compound .
Data Table: Key Features of Compared Compounds
Research Findings and Limitations
- Thienopyridine Derivatives: Limited studies exist on this compound, but analogs show promise in kinase inhibition due to their planar, conjugated systems. The morpholine group may improve blood-brain barrier penetration compared to piperidine derivatives .
Notes
- Methodological Constraints : Structural comparisons rely on inferred data from related compounds (e.g., Ben-desbenzyl impurity) due to the absence of direct studies on the target molecule.
- Recommendations : Further research should focus on crystallographic analysis (using programs like SHELXL ) to resolve the 3D structure and validate computational docking studies.
Biological Activity
6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate (CAS No. 2177258-04-5) is a synthetic compound with potential biological activities that warrant investigation. This article delves into its biological activity, providing insights from various studies, including in vitro evaluations and case studies.
- Molecular Formula : C₁₆H₁₈N₂O₅S
- Molecular Weight : 350.39 g/mol
- CAS Number : 2177258-04-5
Anticancer Properties
Recent studies have indicated that compounds structurally similar to 6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, with growth inhibition percentages (GI%) exceeding 60% in several cases. The following table summarizes the anticancer efficacy of similar compounds:
| Compound | Cell Line Tested | GI% Range | Notable Effects |
|---|---|---|---|
| Compound 3b | HL-60 (leukemia) | 76.97 - 99.95% | Induced apoptosis via caspase-3 |
| Compound 3e | RPMI-8226 (leukemia) | 81.15 - 86.93% | Lethal effects observed |
| Compound 3a | Various solid tumors | 73.44 - 89.79% | Moderate inhibition in many lines |
These findings suggest that the thieno[3,2-b]pyridine scaffold may be critical for enhancing anticancer activity through mechanisms such as cell cycle arrest and apoptosis induction.
The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer progression, such as the PI3K/mTOR pathway. Molecular docking studies have shown that these compounds can effectively bind to target proteins involved in these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antibacterial Activity
In addition to anticancer properties, compounds related to this class have also been evaluated for antibacterial activity. For example, certain derivatives exhibited strong bacteriostatic effects against Gram-positive bacteria comparable to established antibiotics like linezolid. The following table outlines the antibacterial efficacy of selected derivatives:
| Compound | Bacteria Tested | MIC (μg/ml) | Activity Level |
|---|---|---|---|
| Compound 21b | Staphylococcus aureus | <1 | Strong antibacterial activity |
| Compound 21d | Streptococcus pneumoniae | <4 | Significant biofilm inhibition |
| Compound 21f | Enterococcus faecalis | <2 | Moderate activity |
These results indicate that modifications in the molecular structure can enhance the antibacterial properties of thieno[3,2-b]pyridine derivatives .
Case Studies and Research Findings
- Cytotoxicity Study : A comprehensive study involving multiple cancer cell lines revealed that derivatives of thieno[3,2-b]pyridine significantly inhibited cell growth across various types of cancers, with some compounds demonstrating lethal effects at concentrations as low as .
- Mechanistic Insights : Molecular docking studies provided insights into how structural modifications influence binding affinity to target proteins involved in cancer signaling pathways. This understanding is crucial for designing more effective therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
